molecular formula C9H5BrClNO2S2 B1520371 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 1221723-38-1

2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No. B1520371
CAS RN: 1221723-38-1
M. Wt: 338.6 g/mol
InChI Key: CZVFJQCMMUZTKX-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride” is likely a synthetic organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a sulfonyl chloride group . The bromophenyl group indicates the presence of a bromine atom attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . The sulfonyl chloride group can be introduced through a reaction with thionyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

Sulfonyl chlorides are typically very reactive and can undergo a variety of reactions. They can react with amines to form sulfonamides or with alcohols to form sulfonate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through a variety of laboratory techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Antimicrobial Agents Synthesis : Compounds with the sulfamoyl moiety, including derivatives of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride, have been explored for their potential as antimicrobial agents. These compounds have shown promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemical Synthesis and Reactivity

  • Reactivity with Amines : The compound can react with amines to form sulfonamides, demonstrating its efficiency as an electrophilic reagent for nucleophilic substitution reactions. The regiochemistry of these reactions varies based on the nature of the nucleophiles used, enabling regioselective synthesis of trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).

  • Synthesis of Sulfonamides : Derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole have been synthesized using amidophenacylating reagents, leading to the production of 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides. These chlorides are then used to prepare corresponding sulfonamides (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Applications in Material Science

  • Synthesis of Novel Materials : The compound has been utilized in the synthesis of novel materials such as thiazole-based polymers and derivatives. These synthesized materials find applications in various fields, including corrosion inhibition and material science (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

  • Catalysis and Synthesis Processes : The compound has been used in catalysis, particularly in the synthesis of 1,3-thiazoles. Its application as a catalyst can lead to efficient and economically viable synthetic routes for various chemical compounds (Shahbazi-Alavi, Khojasteh-Khosro, Safaei‐Ghomi, & Tavazo, 2019).

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause burns and eye damage . They should be handled with care, using appropriate personal protective equipment .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their potential biological activities . Future research might focus on synthesizing new derivatives and testing their biological activities .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVFJQCMMUZTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251667
Record name 2-(4-Bromophenyl)-4-thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221723-38-1
Record name 2-(4-Bromophenyl)-4-thiazolesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4-thiazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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